Triethylene glycol monomethacrylate
CAS No.: 2351-42-0
Cat. No.: VC3941716
Molecular Formula: C10H18O5
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2351-42-0 |
---|---|
Molecular Formula | C10H18O5 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C10H18O5/c1-9(2)10(12)15-8-7-14-6-5-13-4-3-11/h11H,1,3-8H2,2H3 |
Standard InChI Key | MZGMQAMKOBOIDR-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)OCCOCCOCCO |
Canonical SMILES | CC(=C)C(=O)OCCOCCOCCO |
Introduction
Chemical Identity and Structural Characteristics
Triethylene glycol monomethacrylate, systematically named 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate, belongs to the class of oligoethylene glycol methacrylates. Its structure comprises a triethylene glycol backbone linked to a methacryloyl group, enabling both radical polymerization and hydrogen-bonding interactions . The compound’s SMILES notation () and InChIKey () provide precise descriptors for its chemical configuration, which includes three ethylene oxide units and a terminal hydroxyl group .
Physicochemical Properties
As a clear, viscous liquid, triethylene glycol monomethacrylate is miscible with polar solvents such as water, ethanol, and acetone but exhibits limited solubility in nonpolar hydrocarbons . Key physical properties include a boiling point of approximately 288°C under standard atmospheric pressure and a melting point of -7°C, reflecting its oligomeric ethylene oxide backbone . The compound’s hydroxyl value and viscosity (17.39 cSt at 40°C) make it suitable for formulations requiring controlled rheology, such as dental resins and polymer electrolytes .
Synthesis and Industrial Production
The synthesis of triethylene glycol monomethacrylate typically involves esterification reactions between triethylene glycol monomethyl ether and methacrylic acid derivatives. One established method utilizes 2-trifluoromethacrylic acid (MAF) and triethylene glycol monomethyl ether in the presence of methanesulfonic acid as a catalyst, achieving yields of approximately 50% . Alternative routes include the reaction of 1,3-bis(1-isocyanato-1-methylethyl)benzene (MEBDI) with oligoethylene glycol monomethacrylates, which produces urethane-dimethacrylate monomers for dental applications .
Reaction Optimization
Key parameters influencing synthesis efficiency include temperature control (typically 60–80°C to prevent oligomerization), stoichiometric ratios of reactants, and the use of inhibitors to suppress premature polymerization of the methacrylate group . Post-synthesis purification often involves distillation under reduced pressure or column chromatography to isolate the monomer from residual catalysts and byproducts .
Applications in Advanced Materials
Dental Restorative Composites
Triethylene glycol monomethacrylate has emerged as a superior alternative to conventional dimethacrylates like triethylene glycol dimethacrylate (TEGDMA) in dental resins. When copolymerized with urethane-dimethacrylates derived from MEBDI, it reduces polymerization shrinkage by 15–20% while maintaining a degree of conversion (DC) exceeding 85% . These formulations also exhibit lower water sorption (<40 µg/mm³) and enhanced flexural strength (90–110 MPa), addressing critical limitations of existing dental composites .
Table 1: Comparative Properties of Dental Formulations
Property | Triethylene Glycol Monomethacrylate-Based | Traditional TEGDMA-Based |
---|---|---|
Polymerization Shrinkage | 2.1–2.8% | 3.5–4.2% |
Water Sorption (µg/mm³) | 32–38 | 45–55 |
Flexural Strength (MPa) | 95–110 | 70–85 |
Viscosity (Pa·s) | 0.12–0.18 | 0.25–0.35 |
Parameter | Value |
---|---|
Ionic Conductivity (25°C) | 0.2–0.5 mS/cm |
Thermal Stability () | 235–325°C |
Electrochemical Window | 1.5–4.1 V vs. Li+/Li |
Recent Research Developments
Hybrid Copolymers for Biomedical Applications
Recent studies have explored the grafting of triethylene glycol monomethacrylate onto polyurethane backbones to create hemocompatible coatings for medical devices. These coatings reduce protein adsorption by 60–70% compared to unmodified polyurethanes, significantly lowering thrombogenicity .
Environmental Stability Enhancements
Incorporating silica nanoparticles (20 wt%) into triethylene glycol monomethacrylate-based gel electrolytes has been shown to improve ambient conductivity by 150% while maintaining mechanical integrity under cyclic loading . This advancement addresses durability challenges in flexible energy storage systems.
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